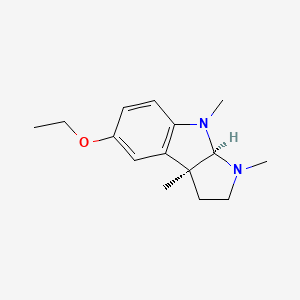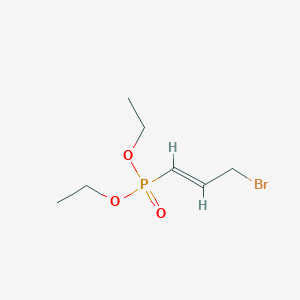
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Übersicht
Beschreibung
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene, also known as BDPP, is an organic compound composed of a bromine atom, a diethoxyphosphoryl group, and a prop-1-ene group. BDPP is a versatile compound with a wide range of applications in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This article will discuss the synthesis method of BDPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Wissenschaftliche Forschungsanwendungen
Application in Doping Controls
- Specific Scientific Field : Doping Controls
- Summary of the Application : The compound is similar to the carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA), which are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application or Experimental Procedures : The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
- Results or Outcomes : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Application in Biomedical Polymers
- Specific Scientific Field : Biomedical Polymers
- Summary of the Application : Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Application in 2D Materials
- Specific Scientific Field : 2D Materials
- Summary of the Application : When compared to other 2D materials, “(E)-3-bromo-1-diethoxyphosphorylprop-1-ene” exhibits less cytotoxicity. Therefore, it is ideal for biomedical applications such as cancer therapy, biosensors, imaging and photothermal therapy, photoacoustic applications, drug delivery, photodynamic therapy, neural recognition, 3-D printing scaffold, etc .
Application in Industrial Chemistry
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry .
Application in Organic Chemistry
Eigenschaften
IUPAC Name |
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMZWCJYREOLX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/CBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420646 | |
| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |
CAS RN |
66498-59-7 | |
| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

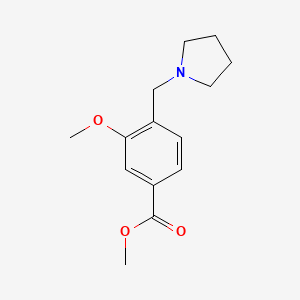
![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)
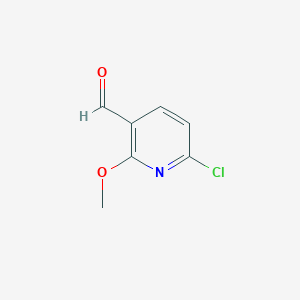
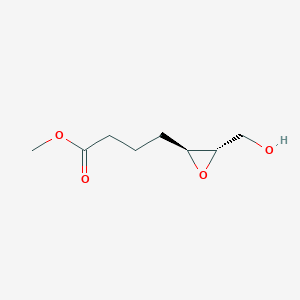
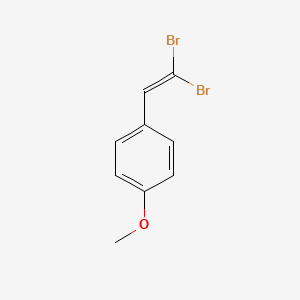
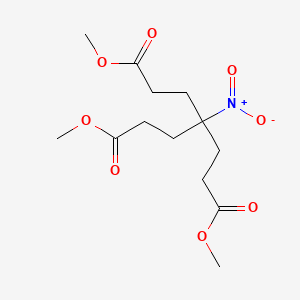
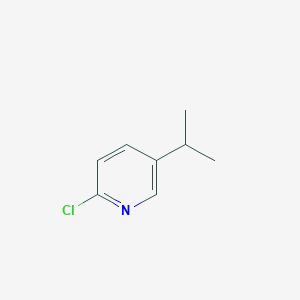
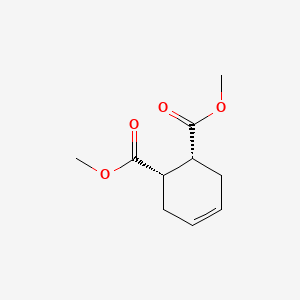
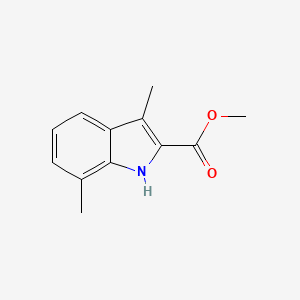
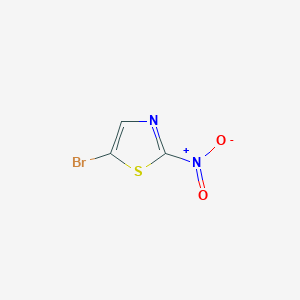
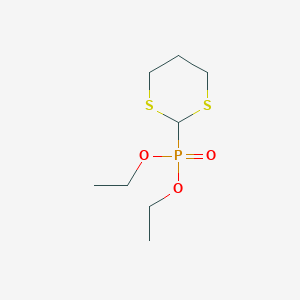
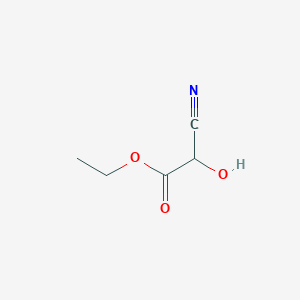
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
